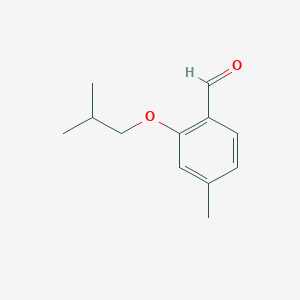

2-Isobutoxy-4-methylbenzaldehyde

Vue d'ensemble

Description

2-Isobutoxy-4-methylbenzaldehyde (IBMB) is an aromatic aldehyde that is used in a variety of applications, including research and development of pharmaceuticals, cosmetics, and specialty chemicals. It is also a key intermediate in the synthesis of various other compounds. IBMB is a colorless liquid with a faint aromatic odor, and is soluble in most organic solvents.

Applications De Recherche Scientifique

Catalytic Conversion and Value-added Chemicals

Research by Moteki, Rowley, and Flaherty (2016) on the conversion of bioethanol to methylbenzaldehydes, including 2- and 4-methylbenzaldehyde, highlights the potential of using catalysts for producing valuable chemicals from renewable resources. The study demonstrates how methylbenzaldehydes can be synthesized through sequential aldol condensations and dehydrocyclization, offering a pathway for the production of phthalic anhydride and terephthalic acid precursors from ethanol (Moteki, Rowley, & Flaherty, 2016).

Electrocatalytic Activity and Biosensor Development

The work by Pariente et al. (1996) on the electrodeposition of dihydroxybenzaldehyde films and their catalytic activity towards NADH oxidation opens avenues for biosensor applications. This study suggests that similar derivatives, like 2-Isobutoxy-4-methylbenzaldehyde, could be explored for creating biosensors based on their redox-active properties and electrocatalytic activities (Pariente, Tobalina, Darder, Lorenzo, & Abruña, 1996).

Synthetic Applications in Organic Chemistry

Kokubo et al. (1999) demonstrated the reactivity of 2-hydroxybenzaldehydes with alkynes, alkenes, and allenes, using a rhodium catalyst to produce 2-alkenoylphenols. This finding indicates that 2-Isobutoxy-4-methylbenzaldehyde could be similarly reactive, serving as a precursor in synthetic organic chemistry for the construction of complex molecules (Kokubo, Matsumasa, Nishinaka, Miura, & Nomura, 1999).

Antimicrobial and Antioxidant Properties

Sumrra et al. (2018) explored Schiff base compounds derived from 2-hydroxybenzaldehyde for their antimicrobial and antioxidant activities. The study's approach to synthesizing biologically active compounds through the reaction of aldehydes with amines and further metal coordination suggests that derivatives of 2-Isobutoxy-4-methylbenzaldehyde could also exhibit similar bioactivities, with potential applications in medicinal chemistry (Sumrra, Kausar, Raza, Zubair, Zafar, Nadeem, Mughal, Chohan, Mushtaq, & Rashid, 2018).

Photostability and Photoprotective Applications

Migani et al. (2008) studied the photostability of O-hydroxybenzaldehyde through excited-state intramolecular proton transfer, revealing its role as a photoprotector. This suggests that 2-Isobutoxy-4-methylbenzaldehyde could also be investigated for its photoprotective properties, offering potential applications in materials science and photostability enhancement of products (Migani, Blancafort, Robb, & Debellis, 2008).

Propriétés

IUPAC Name |

4-methyl-2-(2-methylpropoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9(2)8-14-12-6-10(3)4-5-11(12)7-13/h4-7,9H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJIZZUSHMDSOGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

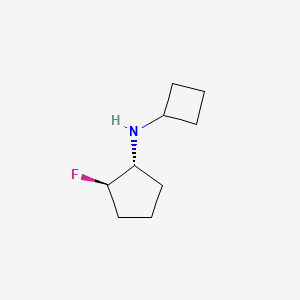

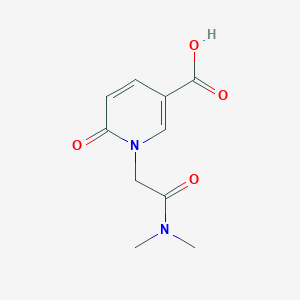

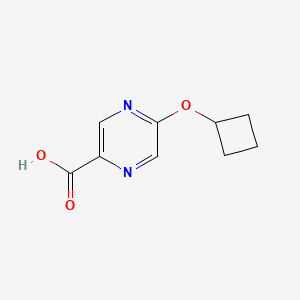

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile](/img/structure/B1531490.png)

![ethyl 2-[(3Z)-pyrrolidin-3-ylidene]acetate hydrochloride](/img/structure/B1531494.png)

![1-[(4-Fluorothian-4-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1531495.png)

![2-[(1E)-prop-1-en-1-yl]pyrrolidine hydrochloride](/img/structure/B1531497.png)

![3-Fluorobicyclo[2.2.1]heptan-2-amine](/img/structure/B1531498.png)

![N-[2-(4-bromophenyl)ethyl]-3-methylcyclohexan-1-amine](/img/structure/B1531499.png)

![4-[(2-Fluorophenyl)methyl]azepane hydrochloride](/img/structure/B1531502.png)

![1-[(1-fluorocyclopentyl)methyl]-2-methyl-1H-imidazole](/img/structure/B1531506.png)